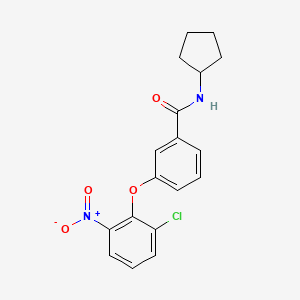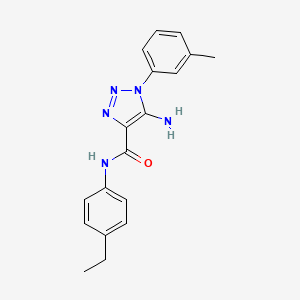![molecular formula C16H12BrCl2NO B5086833 3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one](/img/structure/B5086833.png)
3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one, also known as BRD7389, is a chemical compound that has been extensively studied in scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer.
Applications De Recherche Scientifique
3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been tested in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one has also been studied for its potential anti-inflammatory and anti-fibrotic properties.
Mécanisme D'action
3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer. 3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one binds to the bromodomain of BET proteins, preventing their interaction with chromatin and subsequent gene transcription.
Biochemical and Physiological Effects:
3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to have significant biochemical and physiological effects. In cancer cell lines, it has been shown to inhibit cell proliferation and induce apoptosis. 3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to have anti-fibrotic effects by reducing the production of collagen in fibroblasts.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one in lab experiments is its specificity for BET proteins. This allows for more targeted research and reduces the potential for off-target effects. However, one limitation of using 3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one is its relatively low potency compared to other BET inhibitors. This can make it more difficult to achieve significant results in experiments.
Orientations Futures
There are several future directions for research on 3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one. One area of interest is its potential use in combination therapies for cancer treatment. 3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one has been shown to enhance the efficacy of other cancer drugs, such as cisplatin and doxorubicin. Additionally, further research is needed to determine the long-term safety and efficacy of 3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one in animal models and clinical trials. Finally, there is potential for the development of more potent and selective BET inhibitors based on the structure of 3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one.
Méthodes De Synthèse
The synthesis of 3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one involves a multi-step process that begins with the reaction of 2,4-dichloroacetophenone with potassium carbonate and dimethylformamide. This reaction produces the intermediate compound 1-(2,4-dichlorophenyl)-2-propen-1-one. The intermediate is then reacted with 4-bromo-3-methylaniline in the presence of potassium carbonate and dimethylformamide to produce the final product, 3-[(4-bromo-3-methylphenyl)amino]-1-(2,4-dichlorophenyl)-2-propen-1-one.
Propriétés
IUPAC Name |
(E)-3-(4-bromo-3-methylanilino)-1-(2,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO/c1-10-8-12(3-5-14(10)17)20-7-6-16(21)13-4-2-11(18)9-15(13)19/h2-9,20H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWPPQTWURTOSZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC=CC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dichloro-4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5086766.png)
![N-allyl-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5086770.png)


![3-isopropyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B5086784.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5086801.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-pyrazinecarboxamide](/img/structure/B5086809.png)

![1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5086816.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide](/img/structure/B5086825.png)
![5-(4-nitrophenyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium bromide](/img/structure/B5086832.png)